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molecular formula C15H22O4 B8479222 3-Hydroxy-9-phenoxynonanoic acid CAS No. 155638-21-4

3-Hydroxy-9-phenoxynonanoic acid

Cat. No. B8479222
M. Wt: 266.33 g/mol
InChI Key: AAPYQLZXVZEIAM-UHFFFAOYSA-N
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Patent
US06649381B1

Procedure details

Result indicates that PHA copolymer containing three units of 3-hydroxy-5-phenoxyvaleric acid (3HPxV), 3-hydroxy-7-phenoxyheptanoic acid (3HPxHp) and 3-hydroxy-9-phenoxynonanoic acid (3HPxN) can be produced by the strain YN2 with a substrate 11-phenoxyundecanoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-hydroxy-7-phenoxyheptanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH:2]([CH2:7][CH2:8][O:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)[CH2:3][C:4](O)=O.O[CH:17]([CH2:22][CH2:23][CH2:24]COC1C=CC=CC=1)[CH2:18][C:19]([OH:21])=[O:20].OC(CCCCCCOC1C=CC=CC=1)CC(O)=O>>[O:9]([CH2:8][CH2:7][CH2:2][CH2:3][CH2:4][CH2:24][CH2:23][CH2:22][CH2:17][CH2:18][C:19]([OH:21])=[O:20])[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCOC1=CC=CC=C1
Name
3-hydroxy-7-phenoxyheptanoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCCCOC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(CC(=O)O)CCCCCCOC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Result

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)CCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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